molecular formula C5H5ClN4O B1278358 5-Amino-2-chloropyrimidine-4-carboxamide CAS No. 189747-29-3

5-Amino-2-chloropyrimidine-4-carboxamide

Cat. No. B1278358
M. Wt: 172.57 g/mol
InChI Key: JEUXWOILMWLGAL-UHFFFAOYSA-N
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Description

5-Amino-2-chloropyrimidine-4-carboxamide is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their presence in many biological compounds, such as nucleotides and vitamins. The chloro and amino groups attached to the pyrimidine ring can significantly alter the compound's chemical and biological properties, making it a valuable target for synthesis and study in the context of drug development and biochemical research.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the one-pot four-component reactions involving an amine, diketene, an aromatic aldehyde, and urea or thiourea can lead to the formation of 5-carboxamide substituted 3,4-dihydropyrimidine-2(1H)ones, as described in the synthesis of related compounds . Additionally, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yields pyrazolo[1,5-a]-pyrimidine derivatives, which are structurally related to 5-amino-2-chloropyrimidine-4-carboxamide . Furthermore, novel 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives have been synthesized, confirming the versatility of substituents on the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structures of 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole have been determined, showcasing the impact of different substituents on the imidazole ring, which is structurally similar to the pyrimidine ring . These studies highlight the importance of intramolecular hydrogen bonding and the presence of substituents in determining the molecular conformation and stability of such compounds.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be explored through various chemical reactions. Acylation reactions, for instance, have been studied on 5(4)-aminoimidazole derivatives, which are closely related to 5-amino-2-chloropyrimidine-4-carboxamide. These reactions occur at different positions on the imidazole ring depending on the acylating agent used, demonstrating the nuanced reactivity of such compounds . Additionally, the synthesis of 1-substituted 5-aminoimidazole-4-carboxamidines from N'-alkoxyamidines through catalytic hydrogenolysis provides insight into the reactivity of the amino group in these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of amino and chloro substituents can affect the compound's solubility, melting point, and ability to form hydrogen bonds, which are crucial for biological interactions. The intermolecular hydrogen bonding networks observed in the crystal structures of related compounds suggest that 5-amino-2-chloropyrimidine-4-carboxamide may also participate in similar interactions, which could be relevant for its biological activity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 5-Amino-2-chloropyrimidine-4-carboxamide has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in the creation of new Pyridothienopyrimidines and Pyridothienotriazines, demonstrating significant antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antitumor Activities

  • The compound has also been employed in synthesizing Pyrazolopyrimidine derivatives, which have been tested for their antitumor activities against different human cancer cell lines. This research contributes to understanding the structure-activity relationship (SAR) in medicinal chemistry (Hafez et al., 2013).

Novel Synthesis Methods

  • An innovative synthesis method using 5-Amino-2-chloropyrimidine-4-carboxamide has been reported, which is environmentally friendly and suitable for industrial production. This research is significant for the development of efficient and sustainable chemical synthesis processes (Wang et al., 2014).

properties

IUPAC Name

5-amino-2-chloropyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O/c6-5-9-1-2(7)3(10-5)4(8)11/h1H,7H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUXWOILMWLGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chloropyrimidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GW Rewcastle, AJ Bridges, DW Fry… - Journal of medicinal …, 1997 - ACS Publications
… 5-Amino-2-chloropyrimidine-4-carboxamide (8). A suspension of ethyl 5-amino-2-… After cooling, the solid was collected and dried to give 5-amino-2-chloropyrimidine-4-carboxamide (8) (…
Number of citations: 137 pubs.acs.org

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